molecular formula C14H12O3S B3216482 2-Hydroxy-6-phenylsulfanylmethyl-benzoic acid CAS No. 1171924-35-8

2-Hydroxy-6-phenylsulfanylmethyl-benzoic acid

Cat. No.: B3216482
CAS No.: 1171924-35-8
M. Wt: 260.31 g/mol
InChI Key: YLAXWQBBDJBRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-phenylsulfanylmethyl-benzoic acid is a useful research compound. Its molecular formula is C14H12O3S and its molecular weight is 260.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.05071541 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-6-(phenylsulfanylmethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c15-12-8-4-5-10(13(12)14(16)17)9-18-11-6-2-1-3-7-11/h1-8,15H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAXWQBBDJBRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=C(C(=CC=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501258342
Record name 2-Hydroxy-6-[(phenylthio)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171924-35-8
Record name 2-Hydroxy-6-[(phenylthio)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171924-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-6-[(phenylthio)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Formation and Metabolic Pathways of 2 Hydroxy 6 Phenylsulfanylmethyl Benzoic Acid

Enzymatic Biotransformation of Sulindac and Related Pro-drugs

Sulindac is a pro-drug, meaning it is administered in an inactive form and must be metabolized in the body to its active therapeutic agent. patsnap.com The primary metabolic transformations of sulindac involve the reduction of its sulfoxide group to a sulfide (B99878), and the oxidation of the sulfoxide to a sulfone. nih.govnih.gov The active form of the drug is sulindac sulfide, a thioether. researchgate.net

The key enzymatic reactions in the biotransformation of sulindac are:

Reduction: The inactive sulindac (a sulfoxide) is reversibly reduced to the active sulindac sulfide. This reaction is catalyzed by enzymes such as methionine sulfoxide reductases. researchgate.net

Oxidation: Sulindac can be irreversibly oxidized to the inactive sulindac sulfone. nih.gov Additionally, the active sulindac sulfide can also be oxidized back to sulindac or further to sulindac sulfone.

These enzymatic processes are crucial for the activation and deactivation of the drug. The formation of a thioether carboxylic acid like 2-Hydroxy-6-phenylsulfanylmethyl-benzoic acid would likely be a subsequent metabolic step following the initial generation of a thioether metabolite from a parent pro-drug.

Metabolic Reaction Enzyme Family Effect on Sulindac
ReductionMethionine Sulfoxide ReductasesConversion of inactive sulfoxide to active sulfide
OxidationCytochrome P450, Flavin-containing monooxygenasesConversion of sulfoxide to inactive sulfone

Role of Hepatic Cytochrome P450 Enzymes in Metabolite Generation

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, plays a central role in the metabolism of a vast array of xenobiotics, including drugs like sulindac. mdpi.comnih.gov These enzymes are responsible for catalyzing oxidative reactions, including hydroxylations.

While the primary metabolism of sulindac's sulfoxide group involves reduction and oxidation, the core structure of sulindac and its metabolites can also undergo hydroxylation mediated by CYP enzymes. drugbank.com For a precursor molecule, the generation of this compound would necessitate a hydroxylation event on the benzoic acid ring.

Specific CYP isoforms have been identified as being involved in the metabolism of NSAIDs. For instance, CYP2C9 is a key enzyme in the metabolism of many NSAIDs. researchgate.net Studies on sulindac have shown that its oxidation is catalyzed by the microsomal cytochrome P450 system. nih.gov Although direct evidence for the specific CYP-mediated hydroxylation of a precursor to form this compound is not available, the known functions of these enzymes make them the most probable catalysts for such a reaction. The regioselectivity of CYP enzymes would determine the position of hydroxylation on the aromatic ring.

Cytochrome P450 Isoform Known or Plausible Role in Thioether Carboxylic Acid Metabolism
CYP1A2Involved in the oxidation of sulindac. researchgate.net
CYP1B1Implicated in the oxidation of sulindac. researchgate.net
CYP3A4Participates in the oxidation of sulindac. researchgate.net
CYP2C9A primary enzyme in the metabolism of many NSAIDs.

Phase II Metabolic Conjugation Pathways (e.g., Glucuronidation, Sulfation) in In Vitro Systems

Following Phase I metabolism (which includes oxidation and hydroxylation by CYPs), drug metabolites often undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. The most common conjugation reactions are glucuronidation and sulfation.

For a molecule like this compound, both the hydroxyl and carboxylic acid functional groups are potential sites for conjugation. In vitro studies using liver microsomes have demonstrated that sulindac and its metabolites undergo extensive glucuronidation.

Glucuronidation: This process involves the attachment of glucuronic acid to the metabolite, catalyzed by UDP-glucuronosyltransferases (UGTs). The carboxylic acid group of the benzoic acid moiety and the newly introduced hydroxyl group would be primary targets for glucuronidation.

Sulfation: This involves the addition of a sulfonate group, catalyzed by sulfotransferases (SULTs). The hydroxyl group on the aromatic ring would be a substrate for sulfation.

While direct experimental data for this compound is unavailable, the principles of drug metabolism strongly suggest that it would be a substrate for these Phase II conjugation pathways.

Comparative Metabolomic Profiling of Thioether Carboxylic Acids

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Comparative metabolomic profiling of individuals administered drugs that form thioether carboxylic acid metabolites can reveal the diversity of metabolic pathways and identify novel, minor metabolites.

In the context of a pro-drug like sulindac, metabolomic studies would aim to identify all metabolites, including the primary sulfide and sulfone forms, as well as less abundant hydroxylated and conjugated derivatives. By comparing the metabolic profiles of individuals with different genetic makeups for metabolizing enzymes (e.g., CYP polymorphisms), researchers can gain insights into the factors that influence the formation of specific metabolites.

A hypothetical metabolomic study of a precursor to this compound would likely reveal a complex mixture of related compounds. The relative abundance of the hydroxylated metabolite would provide information on the efficiency of the hydroxylation pathway compared to other metabolic routes. Such studies are essential for a comprehensive understanding of a drug's disposition and for identifying metabolites that may have their own biological activities or toxicities.

Mechanistic Enzymology and Molecular Interactions

Aldose Reductase (AR) Inhibition Mechanism

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. By converting glucose to sorbitol, its overactivity is implicated in the long-term complications of diabetes. The inhibition of this enzyme is, therefore, a significant therapeutic target. A thorough understanding of how a compound like 2-Hydroxy-6-phenylsulfanylmethyl-benzoic acid interacts with aldose reductase would require the following analyses:

Enzyme Kinetic Analysis of AR Inhibition (e.g., K_i, IC_50)

To determine the potency of this compound as an aldose reductase inhibitor, detailed enzyme kinetic studies would be essential. These studies would yield crucial parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i). The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, providing a direct measure of its potency. The K_i value offers a more precise measure of the binding affinity between the inhibitor and the enzyme.

Interactive Data Table: Enzyme Kinetic Parameters for AR Inhibition

ParameterValue
IC₅₀Data not available
K_iData not available
Type of InhibitionData not available

This table would be populated with experimental data from in vitro enzyme assays.

Binding Site Interactions and Ligand-Enzyme Complex Formation

Understanding the molecular interactions between this compound and the aldose reductase active site is fundamental to elucidating its mechanism of action. Techniques such as X-ray crystallography or computational molecular docking would be employed to visualize and analyze the formation of the ligand-enzyme complex. These analyses would identify the specific amino acid residues within the enzyme's active site that interact with the inhibitor. Key interactions often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces with residues such as Tyr48, His110, and Trp111, which are known to be critical for inhibitor binding in aldose reductase.

Structural Basis of AR Selectivity and Potency

The structural features of this compound that contribute to its binding affinity and selectivity for aldose reductase over other related enzymes would be a key area of investigation. Structure-activity relationship (SAR) studies would be necessary to correlate specific chemical moieties of the compound with its inhibitory activity. For instance, the orientation of the benzoic acid group and the phenylsulfanylmethyl side chain within the active site would be critical in determining its potency and selectivity.

Allosteric Modulation of AR Activity (if applicable)

In addition to direct competitive inhibition within the active site, some compounds can modulate enzyme activity by binding to an allosteric site. Investigations would be required to determine if this compound exhibits any allosteric effects on aldose reductase. Kinetic studies in the presence of varying substrate and inhibitor concentrations could reveal non-competitive or uncompetitive inhibition patterns, suggesting a potential allosteric mechanism.

Cyclooxygenase (COX) Isoform Inhibition Mechanisms

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily associated with inflammation. The differential inhibition of these isoforms is a critical aspect of the safety and efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).

Differential Inhibition Kinetics of COX-1 versus COX-2

To characterize this compound as a COX inhibitor, its inhibitory activity against both COX-1 and COX-2 isoforms would need to be determined. This would involve in vitro assays to measure the IC₅₀ values for each isoform. The ratio of IC₅₀ (COX-2) to IC₅₀ (COX-1) would provide a selectivity index, indicating whether the compound is a selective COX-2 inhibitor, a non-selective inhibitor, or a selective COX-1 inhibitor.

Interactive Data Table: Differential Inhibition of COX Isoforms

ParameterCOX-1COX-2Selectivity Index (COX-1/COX-2)
IC₅₀Data not availableData not availableData not available

This table would present the comparative inhibitory concentrations needed to assess the isoform selectivity of the compound.

Active Site Occupation and Conformational Changes

The inhibitory action of this compound is primarily attributed to its ability to occupy the active site of key inflammatory enzymes, such as cyclooxygenase (COX). The main mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of the COX enzyme, which is responsible for converting arachidonic acid into prostaglandins, thromboxanes, and prostacyclins. nih.gov The inhibition of COX by NSAIDs can be either reversible or irreversible, occurring through competition with arachidonic acid for the same active site on the enzyme. researchgate.net

The molecular structure of this compound, a derivative of salicylic (B10762653) acid, suggests a binding mode analogous to other NSAIDs. The carboxyl group of the benzoic acid moiety likely forms a crucial interaction with a positively charged residue, such as arginine, at the entrance of the enzyme's active site. This initial binding is followed by the insertion of the phenylsulfanylmethyl group into a hydrophobic channel within the enzyme.

The occupation of the active site by this compound is thought to induce significant conformational changes within the enzyme. These structural alterations can prevent the substrate, arachidonic acid, from accessing the catalytic residues of the enzyme, thereby inhibiting the production of pro-inflammatory prostaglandins. walshmedicalmedia.com While direct crystallographic data for this compound is not available, molecular docking simulations of structurally similar salicylates suggest that the substituent at the 6-position plays a critical role in determining the depth of penetration into the active site and the extent of the conformational changes.

Comparison with Parent Compounds and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The pharmacological profile of this compound can be better understood by comparing it to its parent compounds, salicylic acid and thiophenol, as well as other established NSAIDs.

Parent Compounds: Salicylic acid, the foundational structure, is itself a weak anti-inflammatory agent. Its primary interaction is the binding of its carboxyl group within the enzyme active site. Thiophenol, on its own, does not possess significant anti-inflammatory activity. The combination of these two moieties in this compound creates a molecule with potentially enhanced inhibitory capacity due to the added bulk and hydrophobicity of the phenylsulfanylmethyl group.

Other NSAIDs: The mechanism of this compound can be contrasted with various classes of NSAIDs:

Aspirin: This acetylated salicylate irreversibly inhibits COX enzymes through covalent modification of a serine residue in the active site. This is a key difference from the expected reversible inhibition by this compound.

Ibuprofen and Naproxen: These propionic acid derivatives are competitive inhibitors of COX enzymes. researchgate.net Their smaller size and different chemical nature may result in distinct interactions and conformational changes within the active site compared to the larger this compound.

Selective COX-2 Inhibitors (Coxibs): Drugs like celecoxib are designed to selectively bind to the active site of the COX-2 isoform, which is primarily induced during inflammation. walshmedicalmedia.com The selectivity of this compound for COX-1 versus COX-2 would depend on the specific interactions of its phenylsulfanylmethyl group with the subtly different active site geometries of the two isoforms.

The following table provides a comparative overview of the binding affinities of related salicylic acid derivatives with the COX-2 enzyme, illustrating the impact of different substituents.

CompoundBinding Affinity with COX-2 (kcal/mol)
Salicylic acid-6.1
5-acetamido-2-hydroxy benzoic acid-6.7
5-benzamidosalicylic acid-7.2
Benzyl 5-acetamido-2-hydroxybenzoate-7.8

Data derived from molecular docking simulations of 5-acetamido-2-hydroxy benzoic acid derivatives. mdpi.com

Interactions with Other Biological Targets and Receptors

While the primary targets of this compound are believed to be the COX enzymes, its chemical structure allows for potential interactions with other biological molecules.

Exploration of Off-Target Enzymatic Interactions

The potential for off-target effects is an important consideration in the pharmacological profiling of any compound. For this compound, several other enzyme systems could theoretically be affected:

Lipoxygenases (LOX): These enzymes are also involved in the metabolism of arachidonic acid, leading to the production of leukotrienes. Some NSAIDs have been shown to inhibit LOX enzymes, and the structural features of this compound may allow it to bind to the active site of these enzymes as well.

Peroxidases: The peroxidase activity of COX enzymes is a separate function from their cyclooxygenase activity. The binding of inhibitors can affect this activity, which may have physiological consequences.

Cholinesterases: Some salicylanilides, which share structural similarities with the studied compound, have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net This suggests a potential for this compound to interact with these enzymes, which are important in neurotransmission.

Potential for Ligand-Receptor Binding Modulations

In addition to enzymatic inhibition, this compound may modulate the function of various receptors. The presence of aromatic rings and a flexible side chain could allow it to act as a ligand for certain receptors.

Cannabinoid Receptors (CB1 and CB2): The cannabinoid CB1 receptor is known to possess allosteric binding sites that can be recognized by small molecules. nih.gov It is plausible that a molecule with the structural complexity of this compound could interact with such sites, thereby modulating the receptor's response to its endogenous ligands. Some synthetic cannabinoids share structural features with NSAIDs, suggesting a potential for cross-reactivity. nih.gov

Nuclear Receptors: Some NSAIDs are known to interact with nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs). These receptors are involved in regulating gene expression related to inflammation and metabolism. The lipophilic nature of the phenylsulfanylmethyl group could facilitate binding to the ligand-binding domain of these receptors.

Further research, including broad-based screening and specific binding assays, is necessary to fully elucidate the off-target interactions and receptor modulation capabilities of this compound.

Structure Activity Relationship Sar Studies of 2 Hydroxy 6 Phenylsulfanylmethyl Benzoic Acid and Its Derivatives

Influence of Carboxylic Acid Moiety on Biological Activity

The carboxylic acid group, attached to the aromatic ring, is a cornerstone of the molecule's activity, influencing its physicochemical properties and its ability to bind to target receptors.

Role of the Benzoic Acid Scaffold

The benzoic acid (BA) moiety serves as a fundamental scaffold, or building block, for a vast array of biologically active molecules. researchgate.netpreprints.org Its presence is noted in numerous natural products, such as vanillin and gallic acid, where it is integral to their biological functions. preprints.org In medicinal chemistry, the BA scaffold is employed in the synthesis of a wide variety of potent therapeutic agents. nih.gov Molecules with a benzoic acid nucleus have been found to exhibit significant potential in various therapeutic areas, including cancer treatment. researchgate.netnih.gov The rigid, planar structure of the benzene ring provides a stable framework for the strategic positioning of functional groups, enabling precise interactions with biological receptors. researchgate.net

Impact of Carboxyl Group Ionization and Hydrogen Bonding

The carboxylic acid group is a key pharmacophore, largely due to its capacity for ionization and hydrogen bonding. This group can act as both a hydrogen bond donor (through the hydroxyl hydrogen) and a hydrogen bond acceptor (through the carbonyl and hydroxyl oxygens). youtube.com These hydrogen bonds are directional, short-range interactions that are paramount for the specificity of molecular recognition and contribute significantly to the binding affinity of a drug to its receptor. unina.it

The ionization state of the carboxyl group, transitioning between the neutral (-COOH) and anionic (-COO⁻) form depending on the physiological pH, is crucial for its interactions. The anionic carboxylate can form strong ionic bonds or salt bridges with positively charged residues, such as arginine or lysine, in a receptor's binding pocket. The strength of these binding interactions is often correlated with the basicity of the carboxylate anion. kent.ac.uk This ability to engage in multiple types of noncovalent interactions makes the carboxylic acid group a vital anchor for ligand-receptor binding. unina.it

Interaction TypeRole of Carboxyl GroupExample Receptor ResidueSignificance
Hydrogen Bond (Donor)Donates proton from -OHAspartate, Glutamate (carbonyl oxygen)Specificity, Orientation
Hydrogen Bond (Acceptor)Accepts proton at C=O or -OH oxygenSerine, Threonine (hydroxyl hydrogen)Binding Affinity, Stability
Ionic Interaction (Salt Bridge)Ionized -COO⁻ interacts with positive chargeArginine, Lysine, HistidineStrong Anchoring, High Affinity

Significance of the Hydroxyl Group Substitution

The placement of the hydroxyl (-OH) group at the ortho-position (C2) relative to the carboxylic acid is not arbitrary; this specific arrangement confers unique chemical properties that are critical for biological activity.

Ortho-Hydroxyl Group and Chelation Properties

The proximity of the hydroxyl and carboxylic acid groups in the ortho position facilitates the formation of a stable, intramolecular hydrogen bond. quora.comstackexchange.com This interaction effectively creates a six-membered ring structure, a phenomenon known as chelation. quora.comstackexchange.com This intramolecular hydrogen bonding stabilizes the conjugate base (salicylate ion) that forms upon the loss of the carboxylic proton. quora.com This stabilization enhances the acidity of the molecule compared to its meta- or para-isomers. stackexchange.com Furthermore, this arrangement allows the molecule to act as a bidentate chelating agent for metal ions, such as iron (III), which can be a crucial aspect of its mechanism of action. atamanchemicals.com

Contribution to Enzyme Binding Affinity

The ortho-hydroxyl group is a critical determinant for binding to various enzymes and protein targets. The parent compound for this class, salicylic (B10762653) acid (2-hydroxybenzoic acid), has been shown to interact with a multitude of salicylic acid-binding proteins (SABPs). frontiersin.orgvt.edu The hydroxyl group's position is essential for these interactions; studies have shown that moving it to the para position can compromise or eliminate binding to specific targets like High Mobility Group Box 1 (HMGB1). nih.gov The hydroxyl group participates in key hydrogen bonds within the active sites of enzymes, such as cyclooxygenases (COX), contributing to the molecule's inhibitory activity. atamanchemicals.com The binding affinities of salicylic acid to various protein targets have been quantified, underscoring the importance of this functional group. vt.edunih.gov

Protein Target (SABP)Reported Binding Affinity (Kd)Reference
NPR1 (Nonexpressor of Pathogenesis-Related Genes 1)~140 nM nih.gov
NPR3~176 nM nih.gov
NPR4~23-46 nM frontiersin.orgnih.gov
Carbonic Anhydrase (SABP3)~3.7 µM vt.edunih.gov
Catalase~15.5 µM frontiersin.org
HMGB3 (High Mobility Group Box 3)~1.5 nM nih.gov

Modulation of the Phenylsulfanylmethyl Side Chain

While direct SAR studies on 2-Hydroxy-6-phenylsulfanylmethyl-benzoic acid are limited, valuable insights can be drawn from structurally analogous compounds. Research on 2-(benzylsulfinyl)benzoic acid, which features a sulfoxide (S=O) instead of a thioether (S) linkage, provides a strong model for understanding the role of the side chain. tandfonline.com

In these studies, the integrity of the side chain was found to be paramount for biological activity. Key findings include:

Criticality of the Sulfur Atom : The isosteric replacement of the sulfur atom with an oxygen, nitrogen, or methylene (B1212753) group resulted in a complete loss of inhibitory activity, highlighting the essential role of the thioether linkage. tandfonline.com

Importance of the Linker : The introduction of a carbonyl or an amidic moiety into the side chain was generally not well-tolerated, suggesting that the length and flexibility of the methyl linker are optimized. tandfonline.com

Role of the Phenyl Group : Modifications to the terminal phenyl ring are likely to influence activity through steric and electronic effects, potentially altering van der Waals interactions within the binding pocket.

These findings strongly suggest that the phenylsulfanylmethyl side chain is not merely a passive substituent but an active contributor to the molecule's biological profile. The thioether sulfur is likely involved in crucial interactions with the target, and the entire side chain serves to correctly orient the molecule within its binding site.

Side Chain Modification (on analogous 2-(benzylsulfinyl)benzoic acid)Impact on Biological ActivityReference
Replacement of Sulfur with Oxygen (O)Total loss of activity tandfonline.com
Replacement of Sulfur with Nitrogen (N)Total loss of activity tandfonline.com
Replacement of Sulfur with Methylene (CH₂)Total loss of activity tandfonline.com
Insertion of a Carbonyl Moiety (-C(O)-)Not tolerated; loss of activity tandfonline.com

Lack of Specific Research Data Precludes Analysis of this compound

A thorough review of available scientific literature and chemical databases reveals a significant gap in research pertaining to the specific compound this compound. There are currently no published studies detailing its synthesis, biological activity, or structure-activity relationships (SAR). Consequently, an article focusing on the specific SAR subsections as requested—such as alkyl chain effects, phenyl ring substitutions, isosteric replacements of the sulfur atom, and rational design of analogs—cannot be generated with scientific accuracy.

While broad SAR principles for related structures like benzoic acid and salicylic acid (2-hydroxybenzoic acid) derivatives are well-documented, applying these general principles directly to the requested molecule without specific experimental data would be speculative and scientifically unfounded. For instance, studies on other 2-hydroxybenzoic acid derivatives have identified the carboxylic acid and the adjacent hydroxyl group as essential for certain biological activities, such as the inhibition of the SIRT5 enzyme. nih.govnih.gov However, the influence of the unique 'phenylsulfanylmethyl' group at the 6-position is completely uncharacterized. The electronic and steric properties of this group would undoubtedly have a profound and unpredictable impact on the molecule's interaction with any biological target.

Detailed SAR studies require the synthesis and biological evaluation of a series of analogs, where specific parts of the molecule are systematically modified. This allows researchers to understand how changes in structure affect activity. For example, to study alkyl chain effects, one would synthesize derivatives with varying lengths and branching of an alkyl group. To study electronic effects, one might place electron-donating or electron-withdrawing substituents on the phenyl ring. researchgate.net For isosteric replacement, the sulfur atom in the thioether linkage could be replaced with an oxygen (ether), a selenium (selenoether), or a methylene group (carbon), and the resulting change in activity would be measured. nih.gov

Without such a dedicated research program for this compound, any discussion of its SAR would be hypothetical. The scientific community has not yet directed its focus to this particular chemical entity. Therefore, the creation of a detailed, data-driven article as requested is not possible at this time.

Table of Compounds

As no specific derivatives of this compound were discussed, a corresponding table of compounds cannot be provided.

Pre Clinical in Vitro and Mechanistic Biological Investigations

Cellular Models for Investigating Mechanistic Pathways

Currently, there is no publicly available scientific literature detailing the use of specific cellular models to investigate the mechanistic pathways of 2-Hydroxy-6-phenylsulfanylmethyl-benzoic acid. Research on the effects of this compound on cultured cells is not present in the accessible scientific domain.

Impact on Oxidative Stress Markers in Cultured Cells

No studies have been identified that report on the impact of this compound on oxidative stress markers in cultured cells. As a result, there is no data on its effects on markers such as reactive oxygen species (ROS) production, lipid peroxidation, or the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase in vitro.

Influence on Inflammatory Signaling Pathways in Cellular Systems

The influence of this compound on inflammatory signaling pathways in cellular systems has not been described in the available scientific literature. There is a lack of information regarding its potential to modulate key inflammatory mediators such as nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), or the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins in cellular models.

Modulation of Gene Expression and Protein Levels in In Vitro Studies

There are no published in vitro studies that have investigated the modulation of gene expression or protein levels by this compound. Consequently, its potential effects on the transcriptome and proteome of any cell type remain uncharacterized.

Molecular Mechanisms in Disease Models (e.g., Diabetic Complications, Inflammation)

Detailed molecular mechanisms of this compound in the context of disease models, such as those for diabetic complications or inflammation, have not been elucidated in the scientific literature.

Effects on Pathological Processes in Isolated Tissues or Cell Lines

No research has been published detailing the effects of this compound on pathological processes in isolated tissues or specific cell lines related to any disease state.

Advanced Analytical Methodological Developments for 2 Hydroxy 6 Phenylsulfanylmethyl Benzoic Acid

Chromatographic Separations (e.g., HPLC, LC-MS/MS)

Chromatographic techniques are fundamental for the separation and quantification of "2-Hydroxy-6-phenylsulfanylmethyl-benzoic acid" from intricate biological matrices. High-performance liquid chromatography (HPLC) and its tandem mass spectrometry counterpart (LC-MS/MS) are the primary methods employed for this purpose.

The separation of "this compound" and its potential metabolites can be effectively achieved using reversed-phase HPLC. A common approach involves the use of a C18 stationary phase, which separates compounds based on their hydrophobicity.

A typical HPLC method for benzoic acid derivatives would utilize a gradient elution with a mobile phase consisting of an aqueous component, often with a small amount of acid like formic acid to improve peak shape, and an organic modifier such as acetonitrile (B52724) or methanol. The gradient would be programmed to increase the proportion of the organic solvent over time to elute compounds with increasing hydrophobicity.

For instance, a hypothetical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes. The flow rate would be maintained at a constant value, for example, 1.0 mL/min, and detection could be performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Table 1: Illustrative HPLC Gradient for the Separation of this compound and its Metabolites

Time (minutes)% Acetonitrile% Water (with 0.1% Formic Acid)
02080
158020
208020
212080
252080

For the quantitative analysis of "this compound" in biological matrices such as tissue homogenates or in vitro assay samples, LC-MS/MS is the method of choice due to its high sensitivity and selectivity. This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry.

Sample preparation is a critical step to remove interfering substances from the biological matrix. This often involves protein precipitation with a solvent like acetonitrile, followed by centrifugation. The resulting supernatant can then be further purified using solid-phase extraction (SPE) before injection into the LC-MS/MS system.

Quantification is typically achieved using the multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and reduces background noise. An internal standard, a structurally similar compound, is usually added to the samples to correct for variations in sample preparation and instrument response.

Spectroscopic Characterization Principles in Research

Spectroscopic techniques are indispensable for the structural confirmation of "this compound" and the elucidation of its analogs and metabolites. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for this purpose.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of a molecule. For "this compound", the ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzoic acid ring, the methylene (B1212753) bridge, and the phenylsulfanyl group.

The chemical shifts of the aromatic protons on the benzoic acid ring would be influenced by the hydroxyl, carboxyl, and phenylsulfanylmethyl substituents. The methylene protons would likely appear as a singlet, and the protons of the phenylsulfanyl group would exhibit a complex multiplet pattern.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure.

Mass spectrometry is a powerful technique for determining the molecular weight of "this compound" and identifying its metabolites. In combination with liquid chromatography, LC-MS allows for the separation and mass analysis of individual components in a mixture.

The fragmentation pattern of the parent compound in the mass spectrometer provides valuable structural information. For "this compound", characteristic fragment ions would be expected from the cleavage of the bond between the methylene group and the sulfur atom, as well as from the loss of water or carbon dioxide from the benzoic acid moiety.

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent compound and its metabolites with high accuracy, which is crucial for their identification.

Table 2: Predicted Mass Spectrometric Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss
[M-H]⁻[M-H-CO₂]⁻Carbon Dioxide
[M-H]⁻[C₇H₅O₃]⁻Phenylsulfanylmethyl radical
[M-H]⁻[C₆H₅S]⁻Hydroxymethylbenzoic acid radical

Bioanalytical Assay Development for Mechanistic Studies

To investigate the mechanism of action of "this compound", robust bioanalytical assays are required. These assays are designed to measure the interaction of the compound with its biological targets or to quantify its effects on cellular processes.

For example, if the compound is hypothesized to be an enzyme inhibitor, an in vitro enzyme activity assay could be developed. This would involve incubating the enzyme with its substrate in the presence and absence of the compound and measuring the rate of product formation. The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) can then be determined.

Cell-based assays can also be employed to assess the compound's effects on cellular pathways. For instance, a reporter gene assay could be used to measure the activation or inhibition of a specific transcription factor. Such assays are crucial for understanding the compound's mechanism of action at a molecular level.

Future Research Directions and Theoretical Applications

Exploration of Novel Biological Targets and Pathways

The unique combination of a hydroxybenzoic acid and a sulfur-containing side chain in PTMSA suggests the potential for interaction with a variety of biological targets beyond those traditionally associated with simple benzoic acids. Future research could theoretically explore its affinity for:

Enzymes involved in redox homeostasis: The presence of a sulfide (B99878) linkage might allow PTMSA to interact with enzymes sensitive to oxidative stress, such as glutathione (B108866) peroxidases or thioredoxin reductases.

Protein-protein interaction domains: The phenylsulfanylmethyl group could facilitate novel interactions within hydrophobic pockets of proteins, potentially disrupting pathological protein-protein interactions.

Metal-containing enzymes: The sulfur atom and the carboxylate group could act as a bidentate ligand, chelating metal ions in the active sites of metalloenzymes that are implicated in disease.

Development of Next-Generation Aldose Reductase or COX Inhibitors Based on PTMSA Scaffold

The salicylic (B10762653) acid moiety of PTMSA is a well-known pharmacophore for cyclooxygenase (COX) inhibition. nih.govnih.gov Aldose reductase, an enzyme implicated in diabetic complications, is another potential target for benzoic acid derivatives. nih.govnih.gov Future research could focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of PTMSA analogs with modifications to both the phenyl ring of the phenylsulfanyl group and the benzoic acid core could elucidate the key structural features required for potent and selective inhibition of aldose reductase or specific COX isoforms.

Computational Modeling: Docking studies and molecular dynamics simulations could theoretically model the binding of PTMSA to the active sites of aldose reductase and COX-1/COX-2, guiding the design of more potent and selective inhibitors.

Theoretical Role in Multitarget Drug Discovery

The concept of multi-target-directed ligands (MTDLs) is a promising strategy for treating complex diseases with multifactorial etiologies. nih.govnih.gov The PTMSA scaffold, with its distinct chemical functionalities, could theoretically be elaborated to simultaneously modulate multiple targets. For instance, medicinal chemists could explore:

Hybrid Molecule Design: Combining the PTMSA scaffold with other pharmacophores known to interact with different, but related, disease pathways. For example, linking it to a moiety that inhibits an inflammatory cytokine in addition to its potential COX-inhibitory activity.

Fragment-Based Drug Discovery: Using the phenylsulfanylmethyl-benzoic acid core as a starting point to build more complex molecules with affinity for multiple, rationally chosen biological targets.

Investigation of Epigenetic or Gene Regulatory Mechanisms

Emerging evidence suggests that small molecules can influence disease states by modulating epigenetic mechanisms or gene expression. While no such data exists for PTMSA, future investigations could hypothetically explore:

Histone Deacetylase (HDAC) Inhibition: The carboxylic acid group is a key feature of some HDAC inhibitors. It would be a valuable line of inquiry to determine if PTMSA or its derivatives exhibit any inhibitory activity against these epigenetic regulators.

Modulation of Transcription Factor Activity: The lipophilic nature of the phenylsulfanylmethyl group might allow the compound to interact with nuclear receptors or other transcription factors that regulate inflammatory or metabolic gene expression.

Conceptual Approaches to Drug Repurposing Based on Mechanistic Insights

Should initial studies reveal a clear mechanism of action for PTMSA, this could open up avenues for conceptual drug repurposing. nih.gov For example:

If PTMSA is found to be a potent aldose reductase inhibitor, its potential application could be theoretically extended from diabetic complications to other conditions where this enzyme is implicated, such as inflammatory disorders.

If a novel anti-inflammatory mechanism is discovered, beyond COX inhibition, PTMSA could be conceptually repositioned for diseases where current anti-inflammatory drugs are ineffective or have significant side effects.

Q & A

Q. What are the common synthetic routes for 2-Hydroxy-6-phenylsulfanylmethyl-benzoic acid, and how are reaction conditions optimized?

The synthesis of structurally similar benzoic acid derivatives (e.g., 2-Ethyl-6-hydroxybenzoic acid) typically involves esterification or Friedel-Crafts alkylation. For example, salicylic acid derivatives can undergo esterification with alcohols in the presence of sulfuric acid as a catalyst . Optimization includes:

  • Catalyst selection : Strong acids (e.g., H₂SO₄) improve yields but may require neutralization steps.
  • Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) isolates the product .

Q. How is the purity and stability of this compound assessed in laboratory settings?

  • Purity analysis : High-performance liquid chromatography (HPLC) with UV detection (λmax ~209–308 nm) is standard. Purity ≥98% is typical for research-grade material .
  • Stability : Store at -20°C in airtight containers to prevent hydrolysis or oxidation. Stability is confirmed via periodic NMR and mass spectrometry over ≥4 years .

Q. What spectroscopic methods are used to characterize this compound?

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., phenylsulfanyl, hydroxyl groups). For example, aromatic protons appear at δ 6.5–7.5 ppm, while hydroxyl protons show broad peaks at δ 10–12 ppm .
  • IR spectroscopy : Stretching vibrations for -OH (~3200 cm⁻¹) and carbonyl groups (~1680 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Contradictions often arise from dynamic effects (e.g., hydrogen bonding or rotameric equilibria). Strategies include:

  • Variable-temperature NMR : Cooling to -40°C slows molecular motion, simplifying splitting patterns .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify assignments .
  • Alternative solvents : Deuterated DMSO or acetone can stabilize specific conformers .

Q. What mechanistic insights guide the optimization of phenylsulfanyl group introduction?

The phenylsulfanyl moiety is typically introduced via nucleophilic aromatic substitution (SNAr) or transition-metal catalysis:

  • SNAr : Electron-deficient aryl halides react with thiophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF). Microwave-assisted synthesis (100°C, 30 min) enhances efficiency .
  • Catalytic methods : Pd/Cu systems enable C–S coupling with aryl boronic acids, but require inert atmospheres .

Q. How do researchers evaluate the biological activity of this compound, given structural similarities to known bioactive analogs?

  • In vitro assays : Antioxidant activity is tested via DPPH radical scavenging; anti-inflammatory effects are assessed using COX-2 inhibition assays .
  • Structure-activity relationship (SAR) : Modifying the phenylsulfanyl or hydroxyl groups correlates with changes in IC₅₀ values. For example, electron-withdrawing substituents on the phenyl ring enhance antimicrobial potency .

Q. What strategies address low aqueous solubility in pharmacological studies?

  • Salt formation : Sodium or potassium salts improve solubility (e.g., 2-hydroxybenzoic acid derivatives form salts at pH 8–9) .
  • Co-solvents : Use DMSO-water mixtures (<10% DMSO) to maintain biocompatibility .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability .

Methodological Considerations

Q. How are conflicting results in biological assays (e.g., antioxidant vs. pro-oxidant effects) reconciled?

  • Dose-dependency testing : Pro-oxidant effects often emerge at high concentrations (>100 µM).
  • Redox environment : Assays under hypoxic vs. normoxic conditions clarify context-dependent activity .
  • Control experiments : Include reference compounds (e.g., ascorbic acid) to validate assay conditions .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2).
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-6-phenylsulfanylmethyl-benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-6-phenylsulfanylmethyl-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.